molecular formula C10H12OS B2920171 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one CAS No. 57021-52-0

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B2920171
CAS No.: 57021-52-0
M. Wt: 180.27
InChI Key: OOVKGAIPPWKBGJ-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C10H12OS. It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring.

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-bromoethyl benzene with thiourea, followed by cyclization and oxidation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one can be compared with other benzothiophene derivatives, such as:

  • 1-Benzothiophene-2-carboxylic acid
  • 2-Acetylbenzothiophene
  • Benzothiophene-2-sulfonamide

These compounds share the benzothiophene core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKGAIPPWKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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